Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate
Description
Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate is a synthetic organic compound featuring a propanoate ester backbone linked to a substituted phenyl group. The phenyl ring is functionalized with a methoxy (-OCH₃) group at the 3-position and a propenyloxy (allyloxy, -OCH₂CH=CH₂) group at the 4-position.
Properties
CAS No. |
820215-79-0 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 3-(3-methoxy-4-prop-2-enoxyphenyl)propanoate |
InChI |
InChI=1S/C15H20O4/c1-4-10-19-13-8-6-12(11-14(13)17-3)7-9-15(16)18-5-2/h4,6,8,11H,1,5,7,9-10H2,2-3H3 |
InChI Key |
DOJHSOQOXPVUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)OCC=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate typically involves the esterification of 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-{3-hydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid.
Reduction: 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in the treatment of neurodegenerative diseases and other medical conditions.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibits enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.
Neuroprotective Effects: Modulates signaling pathways involved in neuronal survival and function.
Comparison with Similar Compounds
Ethyl 3-[6-Chloro-4-Methyl-7-[(3-Trifluoromethylphenyl)Methoxy]Chromen-3-yl]Propanoate (CAS 573973-49-6)
- Structure : Chromen ring substituted with chloro (Cl), methyl (CH₃), and 3-(trifluoromethyl)benzyloxy groups.
- Properties :
Ethyl 3-(4-Methyl-2-Oxo-7-Propoxychromen-3-yl)Propanoate (CAS 858753-29-4)
- Structure : Chromen core with methyl, oxo, and propoxy substituents.
Ethyl 2-{[3-(2-Methyl-1,3-Thiazol-4-yl)-4-Oxo-2-(Trifluoromethyl)-4H-Chromen-7-yl]Oxy}Propanoate
- Structure : Chromen ring fused with a thiazole heterocycle and trifluoromethyl group.
- Properties : Enhanced electron-withdrawing effects from CF₃ and thiazole likely increase stability and bioavailability .
Functional Group Impact on Reactivity and Bioactivity
Key Observations :
- Bioactivity : Thiazole and trifluoromethyl groups in analogs correlate with pesticidal or antimicrobial activity .
- Synthetic Utility : Propenyloxy groups (as in the target compound) may serve as click chemistry handles for further derivatization.
Physicochemical and Toxicological Data Gaps
While the target compound’s exact melting point, boiling point, and toxicity remain undocumented in the evidence, analogs like Ethyl 3-(6-Chloro-4-Methyl-7-[(3-Methylphenyl)Methoxy]-2-Oxochromen-3-yl)Propanoate (CAS 843615-72-5) provide indirect insights:
- Molecular weight : 414.88 g/mol
- Complexity : High (due to multiple substituents), suggesting challenges in synthesis and purification .
- Safety: No IARC or ACGIH carcinogenicity classifications for related compounds, but alkyloxy groups may pose moderate inhalation or dermal hazards .
Research and Industrial Relevance
- Agrochemicals: Ethyl propanoate derivatives with phenoxy or heterocyclic substituents (e.g., fenoxaprop ethyl ester) are widely used as herbicides, suggesting the target compound could be optimized for similar applications .
- Medicinal Chemistry : Chromen-based analogs with trifluoromethyl or thiazole groups are explored for kinase inhibition or antimicrobial activity .
Biological Activity
Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including anticancer properties, antimicrobial activity, and other pharmacological effects.
Chemical Structure and Properties
This compound can be described by its molecular formula and structure. It features a methoxy group, an allyloxy substituent, and an ethyl ester functional group, which contribute to its chemical reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, compounds containing methoxy and allyl functionalities have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of these groups enhances the interaction with cellular targets involved in proliferation and apoptosis.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 3-{3-methoxy...} | MCF-7 (breast cancer) | TBD | Induction of apoptosis |
| Similar Compound 1 | HeLa (cervical cancer) | TBD | Inhibition of cell cycle |
| Similar Compound 2 | A549 (lung cancer) | TBD | Modulation of signaling pathways |
Antimicrobial Activity
The antimicrobial activity of ethyl esters has been explored in various studies. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD µg/mL | |
| Escherichia coli | TBD µg/mL |
Case Studies
-
Case Study on Anticancer Activity :
A study investigated the effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in a concentration-dependent manner. -
Case Study on Antimicrobial Efficacy :
Another research focused on the antimicrobial properties against E. coli and S. aureus. The compound exhibited significant antibacterial activity, comparable to standard antibiotics, suggesting its potential as a therapeutic agent.
Research Findings
Research indicates that the biological activity of this compound is influenced by its molecular structure. The presence of electron-donating groups such as methoxy enhances its reactivity and interaction with biological targets.
Key Findings :
- Compounds with similar structures exhibit varying degrees of cytotoxicity depending on their substituents.
- The allyl ether functionality may contribute to increased bioactivity due to enhanced lipophilicity, allowing better membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
